Arildone - 56219-57-9

Arildone

Catalog Number: EVT-260000
CAS Number: 56219-57-9
Molecular Formula: C20H29ClO4
Molecular Weight: 368.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arildone is a member of methoxybenzenes.
Arildone is a novel aryl diketone with activity against both DNA and RNA viruses. Arildone interacts directly with the poliovirus capsid and prevents uncoating in infected cells. It also inhibits herpes simplex virus type 2 protein synthesis and viral DNA replication by an unknown mechanism of action.
Synthesis Analysis

The synthesis of Arildone involves several chemical reactions that modify acyclic β-diketones. The process is carefully optimized to enhance the compound's antiviral properties. Key parameters in the synthesis include:

  • Size of the diketone moiety: Variations in size can influence the compound's efficacy.
  • Ethyl side chain necessity: The presence or absence of this side chain affects biological activity.
  • Double bond in the alkyl bridge: This structural feature is crucial for maintaining antiviral potency.
  • Length of the alkyl bridge: Adjustments here can also impact activity.
  • Substituents on the ring structure: Different functional groups can modify reactivity and effectiveness.

The industrial production typically employs large-scale synthesis with optimized conditions to ensure high yield and purity, utilizing solvents and reagents that facilitate the desired diketone formation while minimizing by-products.

Molecular Structure Analysis

Arildone's molecular structure consists of a complex arrangement of carbon, hydrogen, chlorine, and oxygen atoms. Its structure can be analyzed through various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The presence of a chlorine atom in its structure contributes to its unique properties, allowing it to interact effectively with viral capsids. The detailed molecular configuration aids in understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Arildone undergoes several types of chemical reactions:

  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide are used to modify functional groups.
  • Reduction: Sodium borohydride or lithium aluminum hydride serves as reducing agents for transforming specific functional groups.
  • Substitution: This involves halogenating agents or nucleophiles to introduce new functional groups into the molecule.

These reactions are essential for creating derivatives of Arildone that may exhibit enhanced antiviral properties. The major products from these reactions are tested for their efficacy against various viruses, contributing to the development of more potent antiviral agents .

Mechanism of Action

Arildone's mechanism of action primarily involves inhibiting the uncoating process of viruses such as poliovirus. By binding to the viral capsid, Arildone prevents the release of viral RNA into host cells, effectively blocking subsequent stages of viral replication. Studies indicate that Arildone also inhibits protein synthesis in infected cells, further disrupting viral propagation .

Specifically, research has shown that Arildone acts after virion uncoating but before viral DNA synthesis occurs in human cytomegalovirus infections, highlighting its role at critical points in the viral life cycle .

Physical and Chemical Properties Analysis

The physical and chemical properties of Arildone include:

  • Molecular Weight: Approximately 364.87 g/mol.
  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Melting Point: The melting point is not extensively documented but is crucial for assessing stability during storage and use.

These properties are important for both laboratory handling and potential pharmaceutical formulations .

Applications

Arildone has several scientific applications:

  • Antiviral Research: It is extensively studied for its effectiveness against various viral infections, particularly those caused by herpesviruses and polioviruses.
  • Drug Development: Due to its promising antiviral activity, Arildone serves as a model compound for developing new antiviral drugs.
  • Biological Studies: Researchers utilize Arildone to explore β-diketone chemistry and its reactivity within biological systems.

The ongoing clinical trials aim to establish its safety and efficacy as a treatment option for serious viral infections, potentially leading to new therapeutic strategies in virology .

Introduction to Arildone as an Antiviral Agent

Arildone (chemical name: 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione), also designated WIN 38020, represents a landmark compound in antiviral drug discovery as the first documented aryl diketone with significant antiviral properties. Discovered in the late 1970s by researchers at the Sterling-Winthrop Research Institute, this novel chemical entity emerged during a period of intense investigation into compounds capable of inhibiting viral replication without excessive host cell toxicity. Arildone's identification marked a paradigm shift in antiviral strategies by demonstrating that small molecules could effectively target viral structural components, specifically the capsid proteins, to disrupt the infection cycle at its earliest stages [1] [4].

The compound's structural uniqueness resided in its distinctive β-diketone moiety attached to an extended aryloxyalkyl chain, a configuration that conferred both lipophilic characteristics and specific binding capabilities. This molecular architecture enabled Arildone to interact with hydrophobic pockets within viral capsid proteins, thereby stabilizing the capsid against the structural transitions essential for viral uncoating and genome release. This mechanism stood in contrast to contemporaneous nucleoside analogs like idoxuridine and vidarabine, which targeted viral nucleic acid synthesis and carried significant toxicity concerns [2] [3].

Table 1: Key Milestones in Arildone Development

YearMilestoneSignificance
1979First publication of Arildone's antiviral activityDocumented inhibition of herpes simplex virus type 2 replication
1979Identification of pre-6 hour postinfection inhibitionEstablished early-stage viral lifecycle disruption
1980Confirmation of activity against RNA virusesDemonstrated spectrum expansion beyond herpesviruses
Early 1980sStructural optimization programsLed to development of more stable isoxazole derivatives

Discovery and Early Development of Arildone (WIN 38020)

The discovery of Arildone emerged from systematic screening of β-diketone derivatives at the Sterling-Winthrop Research Institute. Initial investigations focused on the antiviral potential of this chemical class against equine rhinovirus, leading to the identification of lead structures with moderate activity. Through methodical structural optimization, researchers synthesized a series of aryloxyalkyl diketones, with Arildone emerging as a standout candidate due to its potent activity against herpesviruses and unexpected efficacy against picornaviruses [3]. The compound designation WIN 38020 reflected Sterling-Winthrop's internal numbering system, which later became a recognizable prefix for this class of antivirals ("WIN compounds") [4].

Early in vitro studies demonstrated Arildone's concentration-dependent inhibition of herpes simplex virus type 2 (HSV-2) replication in tissue culture systems. Crucially, time-of-addition experiments revealed that Arildone exerted its effect during the early phase of infection (prior to 6 hours postinfection), suggesting a mechanism distinct from nucleic acid synthesis inhibitors. This was further supported by the observation that Arildone's inhibitory effect could be partially reversed by washing the compound from cell cultures, indicating a potentially reversible interaction with viral or cellular components rather than irreversible toxicity [1] [2].

Chemical characterization revealed Arildone as a moderately lipophilic molecule with limited aqueous solubility, properties that influenced its formulation and biodistribution. Its structural core consisted of a heptanedione chain (β-diketone) substituted at the 4-position with a hexyloxy linkage to a 2-chloro-4-methoxyphenyl ring. This configuration created a molecular geometry ideally suited for insertion into hydrophobic protein cavities. Despite promising antiviral activity, the β-diketone moiety presented metabolic stability challenges, being susceptible to enzymatic reduction and degradation in vivo, which ultimately motivated the development of more stable heterocyclic analogs [3] [4].

Historical Context in Antiviral Research During the Late 20th Century

Arildone emerged during a transformative period in antiviral chemotherapy, positioned between the pioneering nucleoside analogs and the later protease and polymerase inhibitors. The late 1970s landscape was dominated by nucleoside derivatives including vidarabine (approved 1977) and the emerging acyclovir (approval 1981), which targeted viral DNA synthesis but offered limited efficacy against RNA viruses and carried risks of host cell toxicity. Arildone's identification coincided with increasing recognition that viral structural proteins represented viable drug targets, offering potential for broader-spectrum activity against diverse virus families [3] [5].

The therapeutic limitations of existing antivirals created a compelling rationale for Arildone's development. Vidarabine, while representing a breakthrough for herpes encephalitis treatment, required intravenous administration and posed significant neurotoxicity risks. Early nucleoside analogs also exhibited limited bioavailability and often required phosphorylation by viral kinases for activation, a mechanism vulnerable to resistance development. Against this backdrop, Arildone offered a distinct mechanistic approach – physical disruption of viral uncoating – that potentially bypassed the limitations of nucleotide metabolism-targeting drugs [1] [4].

Research investment during this era prioritized pathogens of high clinical burden, particularly respiratory viruses (rhinoviruses, influenza) and sexually transmitted infections (herpesviruses). Arildone's activity against both HSV-2 and picornaviruses positioned it as a candidate with potential multi-viral applications. The compound's development reflected the evolving understanding that conserved structural features across virus families – such as the hydrophobic pocket in picornavirus VP1 – could be exploited for broad-spectrum antiviral development. This conceptual framework fundamentally redirected antiviral discovery toward structure-based design and would eventually yield more successful derivatives like pleconaril [3] [5].

Properties

CAS Number

56219-57-9

Product Name

Arildone

IUPAC Name

4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione

Molecular Formula

C20H29ClO4

Molecular Weight

368.9 g/mol

InChI

InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3

InChI Key

DIXRMZGIJNJUGL-UHFFFAOYSA-N

SMILES

CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC

Solubility

Soluble in DMSO

Synonyms

arildone
Win 38020
Win-38020

Canonical SMILES

CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.